2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
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Description
2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C23H18F3N3S and its molecular weight is 425.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Hydrazones and their derivatives have been synthesized and evaluated for antibacterial properties against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes. These compounds exhibit moderate to potent antibacterial activity, highlighting their potential as lead compounds for developing new antimicrobial agents (Ergenç et al., 1992).
Carbonic Anhydrase Inhibition
Certain hydrazones and indole derivatives have been identified as selective inhibitors of human carbonic anhydrases, enzymes implicated in various physiological and pathological processes. These inhibitors demonstrate subnanomolar to low nanomolar inhibitory effects, particularly against the hCA II isoenzyme, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity is dysregulated (Eraslan-Elma et al., 2022).
Material Science Applications
Compounds derived from thiophenyl-substituted benzidines, such as 2,2′-bis(thiophenyl)benzidine (BTPB), have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for optical applications where high performance and durability are required (Tapaswi et al., 2015).
Antioxidant Properties
Research into the antioxidant properties of hydrazones indicates that these compounds can effectively scavenge free radicals, suggesting their potential as antioxidants in pharmaceutical formulations or as protective agents against oxidative stress in biological systems (Belkheiri et al., 2010).
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3S/c1-15-6-4-7-16(12-15)14-30-22-21(19-10-2-3-11-20(19)27-22)29-28-18-9-5-8-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSLGLUWLCWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.